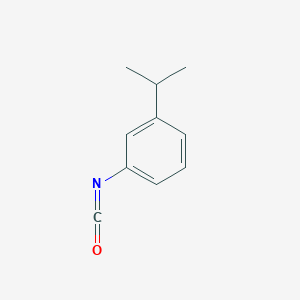

1-Isocyanato-3-(propan-2-yl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

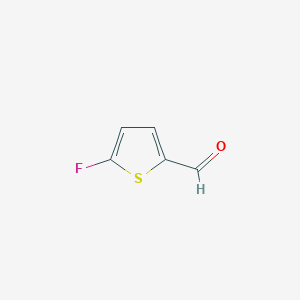

1-Isocyanato-3-(propan-2-yl)benzene is a compound that belongs to the class of isocyanates, which are known for their reactivity and are widely used in the production of polyurethane materials, pharmaceuticals, and other industrial applications. Isocyanates like 1-Isocyanato-3-(propan-2-yl)benzene are characterized by the presence of the isocyanate group (-N=C=O) attached to an aromatic ring, which in this case is further substituted with an isopropyl group.

Synthesis Analysis

The synthesis of isocyanate derivatives can be complex due to the hazardous nature of some reagents involved. For instance, the synthesis of 1,3-Bis(isocyanatomethyl)benzene, a related compound, has traditionally involved the use of phosgene, a highly toxic and reactive compound. However, research has been directed towards finding safer, more environmentally friendly methods. A study on the optimization of 1,3-Bis(isocyanatomethyl)benzene synthesis has shown that it can be prepared via a liquid phase reaction using bis(trichloromethyl) carbonate as a safer alternative to phosgene. The optimized conditions for this reaction include a specific molar ratio of reactants, reaction temperature, and time, resulting in a significant yield of 83.35% .

Molecular Structure Analysis

The molecular structure of isocyanates is crucial for their reactivity. In the case of alkyl isocyanides, which are similar in structure to 1-Isocyanato-3-(propan-2-yl)benzene, the reactivity can be observed in their ability to undergo cycloaddition reactions. For example, alkyl isocyanides can react with 3-benzylidene-2,4-pentanedione to form furan derivatives through a [1+4] cycloaddition, resulting in densely functionalized furan ring systems. The molecular structure of these products can be confirmed by spectroscopic methods such as 1H NMR, which in one study revealed an AB pattern indicating restricted rotation due to steric hindrance .

Chemical Reactions Analysis

Isocyanates are known for their participation in a variety of chemical reactions, primarily due to the electrophilic nature of the isocyanate group. The reactivity of isocyanates like 1-Isocyanato-3-(propan-2-yl)benzene can be harnessed in the synthesis of complex organic molecules. For example, the reaction between alkyl isocyanides and diketones can lead to the formation of furan derivatives, which are of interest due to their potential applications in pharmaceuticals and materials science .

Physical and Chemical Properties Analysis

The physical and chemical properties of isocyanates are influenced by their molecular structure. The presence of the isocyanate group contributes to their reactivity, while substituents on the aromatic ring can affect properties such as solubility, stability, and resistance to environmental factors. For example, 1,3-Bis(isocyanatomethyl)benzene exhibits excellent yellowing resistance and weather resistance, making it suitable for applications in optical polymer composites and the automotive industry . The modification of the aromatic ring, as seen in the synthesis of nonlinear optical molecules, can also impact the optical properties, with changes in conjugation length affecting the absorption maxima and nonlinear optical behavior .

Applications De Recherche Scientifique

Applications in Optical Polymer Composite Materials

1-Isocyanato-3-(propan-2-yl)benzene, due to its structural similarity to other isocyanates, may find applications in optical polymer composite materials. Isocyanates like 1,3-Bis(isocyanatomethyl)benzene are known for their high-quality performance, excellent yellowing resistance, and weather resistance. These properties make them suitable for use in optical polymer composites, construction, automotive, and other industries. A study by Dong Jianxun et al. (2018) focused on the synthesis optimization of 1,3-Bis(isocyanatomethyl)benzene from m-xylylenediamine and bis(trichloromethyl) Carbonate, highlighting the importance of non-phosgene green synthesis processes for isocyanates due to their broad applications and environmental concerns (Dong Jianxun, Xiaoguang Zheng, Xiaohui Li, Xiaopeng Zhang, & Xiaoyan Feng, 2018).

Catalytic Applications in Polymerization

Isocyanato alkenes like 2-propenyl isocyanate have been studied for their role in polymerization processes. The copolymerization of 2-propenyl isocyanate with trimethylsilyl methacrylate, an electron acceptor monomer, demonstrates the potential of isocyanates in creating polymers with specific properties. These polymers can have applications in various fields, including materials science and engineering. The study by W. Mormann and A. Grimm (1998) provides insights into the polymerization behavior and the resulting polymer properties, indicating the versatility of isocyanates in polymer chemistry (W. Mormann & A. Grimm, 1998).

Hybrid Organic/Inorganic Material Synthesis

The unique structure of 1-Isocyanato-3-(propan-2-yl)benzene suggests potential in the synthesis of hybrid organic/inorganic materials. An example of this is the synthesis and characterization of 1,2-dihydro-1,2-azaborine, which represents a significant advancement in the chemistry and properties of BN heterocycles. Such materials can have applications in biomedical research and materials science, bridging the gap between organic and inorganic chemistry (Adam J. V. Marwitz, M. H. Matus, L. Zakharov, D. Dixon, & Shih‐Yuan Liu, 2009).

Lanthanide-Catalyzed Carbonylation

Isocyanates like 1-Isocyanato-3-(propan-2-yl)benzene could be involved in lanthanide-catalyzed carbonylation reactions, contributing to the synthesis of benzannulated 1,3-diheteroatom five- and six-membered heterocycles. This process represents a novel application of isocyanates in catalysis, offering a pathway to a wide range of heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Yufeng Jing, Ruiting Liu, Yang-L Lin, & Xigeng Zhou, 2014).

Safety and Hazards

Propriétés

IUPAC Name |

1-isocyanato-3-propan-2-ylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8(2)9-4-3-5-10(6-9)11-7-12/h3-6,8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLLJZFRQMSRRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

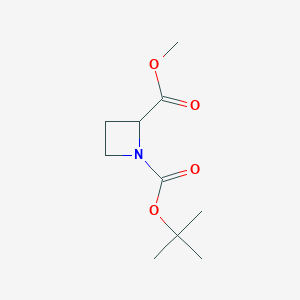

CC(C)C1=CC(=CC=C1)N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566052 |

Source

|

| Record name | 1-Isocyanato-3-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55304-09-1 |

Source

|

| Record name | 1-Isocyanato-3-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1340634.png)

![Ethanol, 2-[4-(methylsulfonyl)phenoxy]-](/img/structure/B1340666.png)